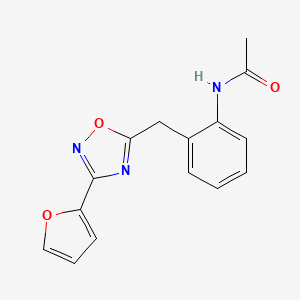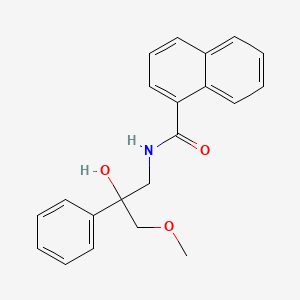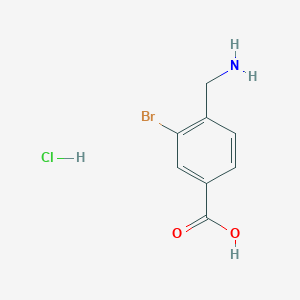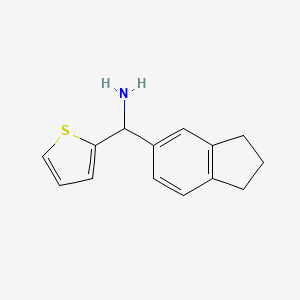![molecular formula C16H24N2OS B2421310 N-(Adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptan-5-carboxamid CAS No. 2034609-28-2](/img/structure/B2421310.png)
N-(Adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptan-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Wissenschaftliche Forschungsanwendungen
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with unique properties.
Wirkmechanismus
Target of Action
The primary targets of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide are enzymes such as urease, α-amylase, and α-glucosidase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, α-amylase breaks down complex carbohydrates into simple sugars, and α-glucosidase is involved in the digestion of carbohydrates.
Mode of Action
N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide interacts with its targets by inhibiting their enzymatic activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in the disruption of the normal biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of urease, α-amylase, and α-glucosidase affects several biochemical pathways. The inhibition of urease can disrupt the urea cycle, leading to an accumulation of urea and a decrease in the production of ammonia. The inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in the absorption of glucose and other simple sugars .
Pharmacokinetics
The pharmacokinetics of N-(adamantan-1-yl)-2-thia-5-azabicyclo[22The compound’s bicyclic structure suggests that it may have good bioavailability and stability .
Result of Action
The molecular and cellular effects of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide’s action include the disruption of normal enzymatic activities and biochemical processes. This can lead to changes in cellular metabolism and potentially have therapeutic effects, such as the treatment of conditions related to the overactivity of these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and inhibit their activity. Additionally, the compound’s stability may be affected by factors such as light, heat, and humidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the thia-azabicycloheptane moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: shares similarities with other adamantane derivatives and bicyclic compounds, such as:
Uniqueness
What sets N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide apart is its specific combination of the adamantane core with the thia-azabicycloheptane moiety, which imparts unique chemical and biological properties. This distinct structure allows for specialized applications and interactions not seen with other similar compounds.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-15(18-8-14-4-13(18)9-20-14)17-16-5-10-1-11(6-16)3-12(2-10)7-16/h10-14H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYDHNNQAXGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5CC4CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2421228.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2421234.png)

![N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2421236.png)

![1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2421238.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2421240.png)

![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid](/img/structure/B2421245.png)


![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)
